molecular formula C12H13BrO4 B8159048 Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate

Cat. No.: B8159048
M. Wt: 301.13 g/mol
InChI Key: HHOZFMKGGBUPLC-SNVBAGLBSA-N
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Description

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate is an organic compound with a complex structure that includes a bromine atom, a tetrahydrofuran ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate typically involves a multi-step process. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the tetrahydrofuran moiety through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The benzoate and tetrahydrofuran moieties can be oxidized or reduced, leading to different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified to form different esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of the tetrahydrofuran ring.

    Methyl 3-bromo-5-hydroxybenzoate: Contains a hydroxyl group instead of the tetrahydrofuran ring.

    Methyl 3-bromo-5-fluorobenzoate: Features a fluorine atom in place of the tetrahydrofuran ring.

Uniqueness

Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and binding characteristics are required.

Properties

IUPAC Name

methyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOZFMKGGBUPLC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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